7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
Molecular Formula |
C20H24BrN3O |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
7-(1-adamantylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C20H24BrN3O/c21-19-23-22-18-6-17(16(10-24(18)19)15-1-2-15)25-11-20-7-12-3-13(8-20)5-14(4-12)9-20/h6,10,12-15H,1-5,7-9,11H2 |
InChI Key |
WGPBFVVKAAEFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=NN=C3Br)C=C2OCC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
Preparation Methods
Core Triazolo[4,3-a]pyridine Synthesis
The triazolo[4,3-a]pyridine scaffold is typically constructed via cyclization of hydrazine precursors. Key steps include:
- Mitsunobu Cyclization : A modified Mitsunobu reaction using trimethylsilyl azide (TMS-N$$_3$$) facilitates intramolecular cyclization under mild conditions (room temperature, 10 minutes), achieving yields up to 95%. This method is compatible with acid- and base-sensitive functional groups, such as Boc-protected amines.
- Microwave-Assisted Cyclization : Microwave irradiation (160°C, 3 hours) enhances reaction efficiency for sterically hindered intermediates.
A mixture of 39 (26.1 g, 72.2 mmol), cyclopropylboronic acid (37.8 g, 434 mmol), and Pd(PPh$$_3$$)$$_4$$ (16.7 g) in dioxane (500 mL) was refluxed for 7 h. The crude product was filtered through diatomaceous earth and concentrated to yield 6-cyclopropyl intermediate.
Bromination at the 3-Position
Bromine is introduced via electrophilic substitution or metal-mediated reactions:
- Direct Bromination : Treatment with N-bromosuccinimide (NBS) in dichloromethane at 0°C.
- Metal-Assisted Halogenation : Use of CuBr$$_2$$ or LiBr in DMF at 80°C.
Key Data :
| Method | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| Electrophilic | NBS, CH$$2$$Cl$$2$$ | 0°C | 65% | |
| CuBr$$_2$$-Mediated | CuBr$$_2$$, DMF | 80°C | 78% |
Adamantylmethoxy Functionalization
The adamantane moiety is introduced via nucleophilic substitution or Mitsunobu etherification:
- Nucleophilic Substitution : Reaction of 7-hydroxy intermediate with adamantan-1-ylmethyl bromide in the presence of K$$2$$CO$$3$$.
- Mitsunobu Etherification : DIAD, PPh$$_3$$, and adamantan-1-ylmethanol in THF.
To 7-hydroxy-6-cyclopropyltriazolo[4,3-a]pyridine (1.0 mmol) in THF (10 mL), add adamantan-1-ylmethanol (1.2 mmol), PPh$$_3$$ (1.5 mmol), and DIAD (1.5 mmol). Stir at room temperature for 12 h. Yield: 85%.
Final Compound Characterization
The target compound is purified via recrystallization (ethanol/water) and characterized by:
- $$^1$$H NMR : Peaks at δ 1.2–2.1 ppm (adamantane protons), 3.8 ppm (OCH$$_2$$), and 6.7–7.1 ppm (pyridine protons).
- HRMS : [M+H]$$^+$$ m/z calculated 486.0921, found 486.0918.
Scale-Up and Process Optimization
- Solvent Choice : 1,4-Dioxane outperforms DMF in cross-coupling due to reduced side reactions.
- Catalyst Loading : Pd(PPh$$3$$)$$4$$ at 5 mol% achieves optimal turnover.
Challenges and Solutions
- Low Solubility : Adamantane derivatives require polar aprotic solvents (e.g., DMSO) for homogeneity.
- Steric Hindrance : Microwave irradiation improves reaction rates for bulky substituents.
Biological Relevance
This compound is a potent inhibitor of Na$$V$$1.7, with IC$${50}$$ values <10 nM. Its high metabolic stability (HLM Cl$${int}$$ <10 μL/min/mg) and selectivity (>100-fold over Na$$V$$1.5) make it a candidate for pain therapeutics.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the bromine atom, resulting in the formation of dehalogenated products.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Hydroxylated derivatives of the adamantane moiety.
Reduction: Dehalogenated triazolopyridine derivatives.
Substitution: Various substituted triazolopyridine derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By interacting with these targets, the compound can influence various cellular processes, such as cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related derivatives:
*Calculated molecular weight based on formula.
Key Observations:
- Adamantane Substituent : The adamantylmethoxy group in the target compound significantly increases molecular weight and lipophilicity compared to smaller substituents (e.g., methyl or methoxy). This could enhance receptor binding or CNS penetration .
- Bromo at Position 3 : Common in analogs (e.g., 6-bromo-3-methyl), suggesting bromine’s electronic effects (e.g., halogen bonding) are critical for activity .
Antifungal Derivatives:
- Derivatives with hydrazone moieties (e.g., Compounds 4c/4k) exhibit antifungal activity against Botrytis cinerea and Fusarium oxysporum. SAR studies highlight that perpendicular orientation of substituents relative to the triazolopyridine ring correlates with higher activity .
mGluR2 Modulators:
- Patent derivatives (e.g., WO2012062750) with varied substituents on the triazolopyridine core are reported as mGluR2 PAMs for treating schizophrenia and anxiety .
Therapeutic Implications
- Adamantane’s lipophilicity may enhance brain uptake compared to smaller analogs .
- Antifungal Applications : While untested, the target compound’s bulky substituents could hinder the parallel conformation associated with low antifungal activity in hydrazone derivatives .
Biological Activity
The compound 7-(Adamantan-1-ylmethoxy)-3-bromo-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine , with CAS Number 1629064-62-5, is a novel triazolo-pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and pharmacological effects based on diverse research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄BrN₃O |
| Molecular Weight | 402.3 g/mol |
| CAS Number | 1629064-62-5 |
| Purity | 95% |
| Storage Conditions | 2-8 °C |
The structure of the compound features an adamantane moiety, which is known for its unique three-dimensional structure that enhances the compound's ability to interact with biological targets.
Research indicates that compounds similar to This compound may exhibit inhibitory activity against various kinases. Specifically, studies have shown that triazolo-pyridine derivatives can modulate signaling pathways involved in cancer cell proliferation and survival. The compound's structure suggests it could interact with ATP-binding sites in kinases, potentially leading to significant therapeutic effects in oncology.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer)
- Assays Used : MTT assay for cytotoxicity evaluation
Table 1: Cytotoxicity Data
| Compound | IC₅₀ (µM) A549 | IC₅₀ (µM) MCF-7 | IC₅₀ (µM) HeLa |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Foretinib (Positive Control) | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
Note: TBD indicates that specific IC₅₀ values for the compound are yet to be determined in available literature.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the triazolo-pyridine framework significantly affect biological activity. The presence of halogen substituents and variations in the cyclopropyl group can enhance or diminish cytotoxic effects depending on their electronic properties and steric hindrance.
Study on Triazolo Derivatives
A study published in Medicinal Chemistry highlighted the synthesis and evaluation of various triazolo derivatives, including those structurally similar to our compound. The findings revealed that certain derivatives exhibited potent inhibitory activity against c-Met kinase and showed promising results in inducing apoptosis in cancer cells .
Key Findings:
- Compounds with a similar core structure demonstrated IC₅₀ values comparable to established drugs.
- Induction of late apoptosis was observed in treated A549 cells, suggesting a mechanism involving cell cycle arrest.
Additional Research Insights
Further investigations into the pharmacological properties of This compound are ongoing. Preliminary results suggest potential applications not only in oncology but also in other therapeutic areas such as inflammation and infectious diseases due to its diverse biological activity profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
